

Commercial Sourcing and Application of Hexamethylenimine-d4: A Technical Guide

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Compound of Interest

Compound Name: **Hexamethylenimine-d4**

Cat. No.: **B13429949**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, key quality attributes, and applications of **Hexamethylenimine-d4**, a deuterated analog of Hexamethylenimine (also known as Azepane). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or as tracers in metabolic studies.

Commercial Availability and Specifications

Hexamethylenimine-d4 is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. Key commercial sources include MedChemExpress and Toronto Research Chemicals (TRC). While a specific Certificate of Analysis (CofA) is proprietary and provided upon purchase, the typical product specifications are summarized below based on publicly available data and representative analyses of similar deuterated compounds.

Table 1: Representative Commercial Specifications for **Hexamethylenimine-d4**

Parameter	Typical Specification	Method of Analysis
Chemical Purity	≥98%	HPLC, GC
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry
Molecular Formula	C ₆ H ₉ D ₄ N	-
Molecular Weight	103.20 g/mol	-
CAS Number	2089332-67-0	-
Appearance	Colorless to light yellow liquid or solid	Visual Inspection
Storage Conditions	2-8°C, protected from moisture	-

Note: The data presented in this table are representative. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific data.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS Bioanalysis

Deuterated compounds like **Hexamethylenimine-d4** are ideal internal standards (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) They share near-identical physicochemical properties with the unlabeled analyte, ensuring they co-elute and experience similar matrix effects, which improves the accuracy and precision of quantification.

Objective

To develop and validate a robust LC-MS/MS method for the quantification of Hexamethylenimine (analyte) in a biological matrix (e.g., human plasma) using **Hexamethylenimine-d4** as an internal standard.

Materials and Reagents

- Hexamethylenimine (analyte) reference standard
- **Hexamethylenimine-d4** (internal standard)

- Human plasma (or other relevant biological matrix)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water

Methodology

2.3.1. Preparation of Stock and Working Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Hexamethylenimine in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Hexamethylenimine-d4** in methanol.
- Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) ACN:water to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:water.

2.3.2. Sample Preparation (Protein Precipitation)

- Aliquot 50 μ L of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
- Add 150 μ L of the Internal Standard Working Solution (100 ng/mL) in acetonitrile to each well. The ACN will precipitate the plasma proteins.
- Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2.3.3. LC-MS/MS Conditions

- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure the separation of the analyte from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Hexamethylenimine: To be determined by infusion (e.g., Q1: 100.1 -> Q3: 82.1)
 - **Hexamethylenimine-d4**: To be determined by infusion (e.g., Q1: 104.1 -> Q3: 86.1)

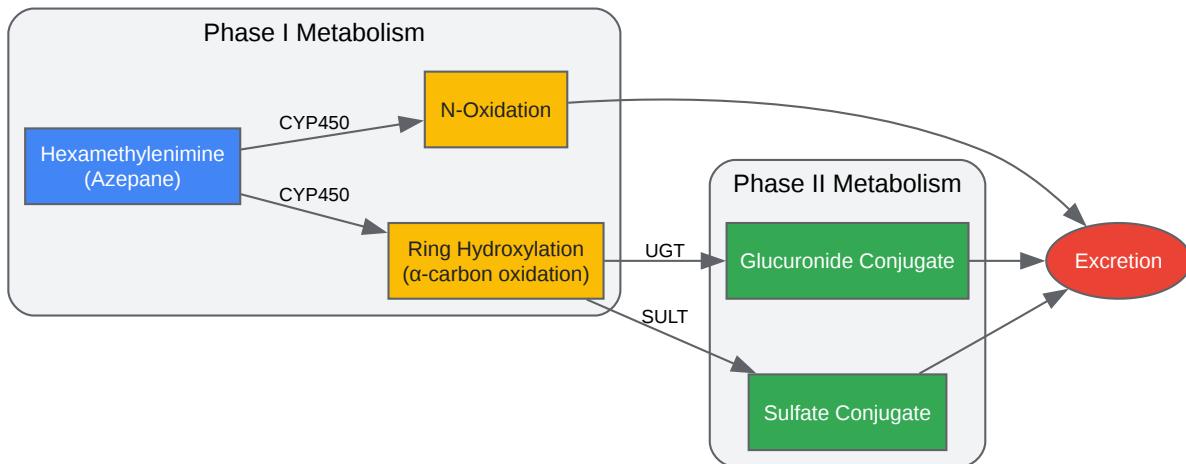
2.3.4. Data Analysis

The concentration of Hexamethylenimine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Visualizations: Pathways and Workflows

Potential Metabolic Pathway of Hexamethylenimine

While specific metabolic pathways for Hexamethylenimine are not extensively detailed in the public domain, it is known to be a metabolite of the carcinogen N-nitrosohexamethyleneimine. As a cyclic secondary amine, it can be hypothesized to undergo common metabolic transformations. The following diagram illustrates a potential metabolic pathway.

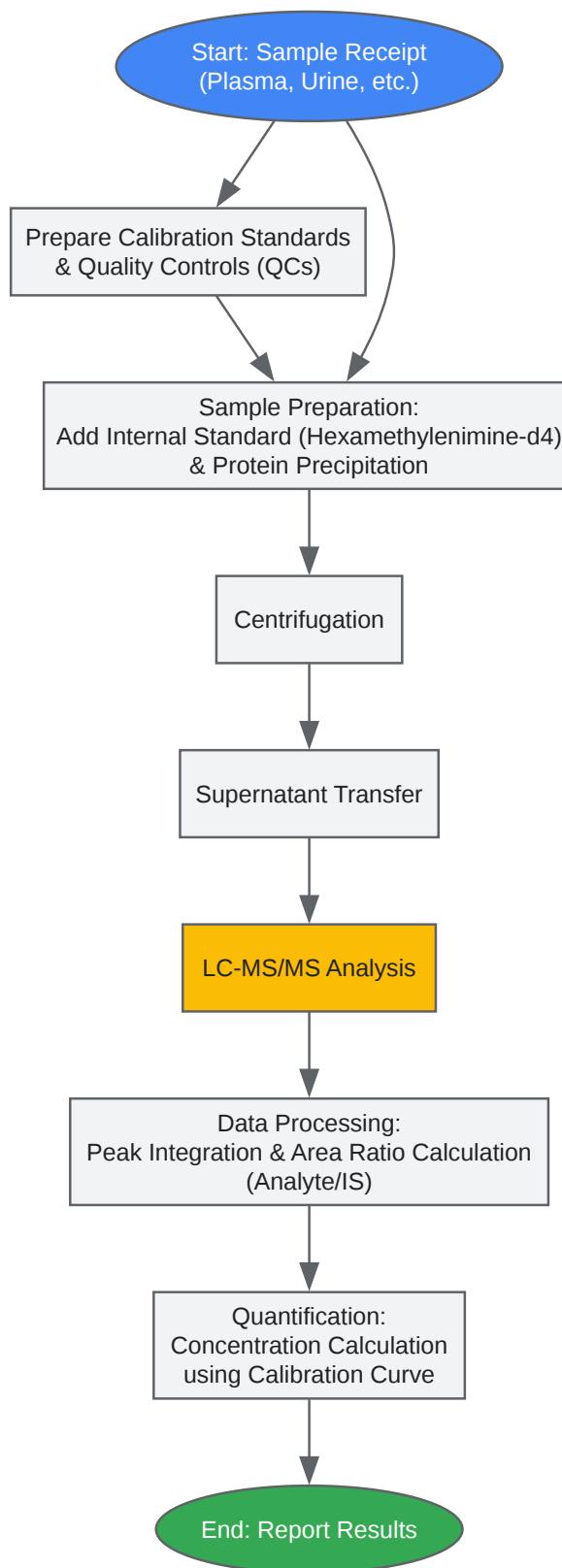


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Caption: Potential Phase I and Phase II metabolic pathways of Hexamethylenimine.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines the logical workflow for the quantitative analysis of an analyte in a biological matrix using a deuterated internal standard like **Hexamethylenimine-d4**.



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Caption: Workflow for analyte quantification using a deuterated internal standard.

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